[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate
CAS No.: 851128-07-9
Cat. No.: VC4171072
Molecular Formula: C22H23BrN2O2S
Molecular Weight: 459.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851128-07-9 |
|---|---|
| Molecular Formula | C22H23BrN2O2S |
| Molecular Weight | 459.4 |
| IUPAC Name | [2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate |
| Standard InChI | InChI=1S/C22H23BrN2O2S/c1-14-9-11-18(12-10-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)16-7-6-8-17(23)13-16/h6-13H,1-5H3 |
| Standard InChI Key | BACCBDPJWAEMRD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC(=CC=C3)Br |
Introduction
[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate is a complex organic compound with a specific chemical structure and properties. It belongs to the class of benzoates, which are esters of benzoic acid, and incorporates a pyrazole ring with a sulfanyl linkage to a 4-methylphenyl group. This compound is of interest in various fields, including organic synthesis and materials science, due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials.
Chemical Formula and Molecular Weight
-
Chemical Formula: C22H23BrN2O2S
-
Molecular Weight: This can be calculated based on the atomic masses of its constituent elements: Carbon (C) = 12.01 g/mol, Hydrogen (H) = 1.008 g/mol, Bromine (Br) = 79.904 g/mol, Nitrogen (N) = 14.007 g/mol, Oxygen (O) = 15.999 g/mol, and Sulfur (S) = 32.065 g/mol. The total molecular weight is approximately 446.35 g/mol.
Synthesis and Preparation
The synthesis of [2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate typically involves several steps, including the formation of the pyrazole ring, introduction of the sulfanyl group, and esterification with 3-bromobenzoic acid. Detailed synthetic routes may vary based on available starting materials and desired yields.
Materials Science
In materials science, such compounds might be used in the development of new polymers or as additives to enhance material properties like UV resistance or thermal stability.
Hazards
-
Skin and Eye Irritation: Potential irritant to skin and eyes.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Precautions: Handle with gloves, safety glasses, and in a well-ventilated area.
Storage
Store in a cool, dry place away from direct sunlight and moisture.
Data Table
| Property | Value |
|---|---|
| Chemical Formula | C22H23BrN2O2S |
| Molecular Weight | Approximately 446.35 g/mol |
| CAS Number | 851128-07-9 |
| Appearance | Solid (expected) |
| Solubility | Organic solvents (expected) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume